![molecular formula C8H8ClF2NO B1416839 [5-Chloro-2-(difluoromethoxy)phenyl]methanamine CAS No. 1094236-98-2](/img/structure/B1416839.png)
[5-Chloro-2-(difluoromethoxy)phenyl]methanamine
Vue d'ensemble
Description
[5-Chloro-2-(difluoromethoxy)phenyl]methanamine, also known as 5-Cl-DFPMA, is an organic compound that is used for a variety of scientific research applications. It is a white crystalline solid that is soluble in organic solvents such as acetone and ethanol. 5-Cl-DFPMA is a member of the class of compounds known as amines, which are compounds containing a nitrogen atom that is bonded to one or more hydrogen atoms. It is a synthetically produced compound and is not found naturally in nature.
Applications De Recherche Scientifique
1. Dual Serotonin/Noradrenaline Reuptake Inhibition and Metabolic Stability
A novel series of 1-(2-phenoxyphenyl)methanamines, which includes compounds structurally related to [5-Chloro-2-(difluoromethoxy)phenyl]methanamine, has been shown to possess selective dual serotonin and noradrenaline reuptake pharmacology. These analogs exhibit good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability (Whitlock, Blagg, & Fish, 2008).
2. Biased Agonists of Serotonin 5-HT1A Receptors
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to [5-Chloro-2-(difluoromethoxy)phenyl]methanamine, were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties. Preliminary in vivo studies confirmed their promising pharmacokinetic profile and potent antidepressant-like activity (Sniecikowska et al., 2019).
3. Catalytic Applications in Palladium Chemistry
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, structurally similar to [5-Chloro-2-(difluoromethoxy)phenyl]methanamine, have been synthesized and used to create unsymmetrical NCN′ pincer palladacycles. These complexes have shown good activity and selectivity in catalytic applications (Roffe et al., 2016).
4. Applications in Cellular Imaging and Photocytotoxicity
Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to [5-Chloro-2-(difluoromethoxy)phenyl]methanamine, have been synthesized and studied for their photocytotoxic properties. These complexes showed significant photocytotoxicity in red light and were ingested in the nucleus of cancer cells, indicating potential applications in targeted cancer therapy (Basu et al., 2014).
Propriétés
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKCIJXTOOLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-(difluoromethoxy)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



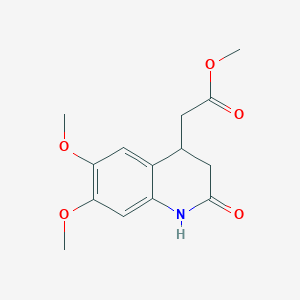

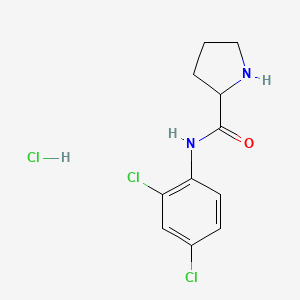


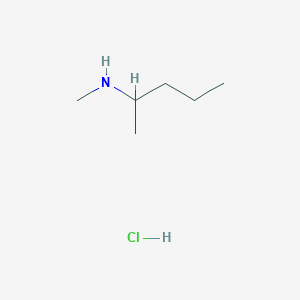
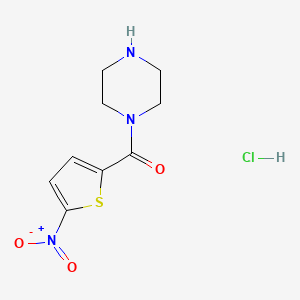
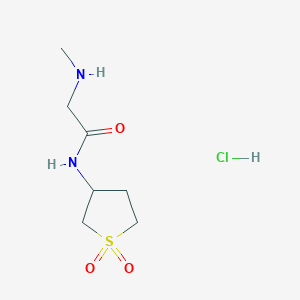
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)

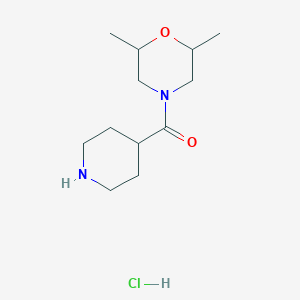

![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)